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Compound of Interest

Compound Name: Fasnall (benzenesulfonate)

Cat. No.: B1164525

Get Quote

Fasnall is a potent antineoplastic agent historically utilized in preclinical murine models of

HER2+ and triple-negative breast cancer (TNBC)1[1]. Originally characterized as a selective

inhibitor of Fatty Acid Synthase (FASN), its mechanism of action was believed to center on the

blockade of de novo lipogenesis, leading to ceramide accumulation, lipid raft disruption, and

subsequent apoptosis[1].

However, maintaining scientific integrity requires acknowledging a critical 2024 paradigm shift:

comprehensive isotope tracing and metabolic profiling have reclassified Fasnall as a

ubiquinone-dependent mitochondrial respiratory Complex I inhibitor2[2]. Fasnall effectively

mimics the metabolic signature of FASN inhibition through NADH accumulation and the

depletion of tricarboxylic acid (TCA) cycle metabolites[2]. This dual-perspective understanding

is vital; it explains why Fasnall successfully impairs tumor growth in oxidative phosphorylation-

dependent cancers without inducing the severe neurological side effects typically seen with

other Complex I inhibitors (due to its rapid systemic clearance)[2].
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Figure 1: The evolving mechanistic understanding of Fasnall-induced apoptosis in cancer

models.

Pre-Clinical Pharmacokinetics & Toxicity Profile
A self-validating experimental protocol must balance efficacy with animal welfare. Fasnall

exhibits rapid clearance from murine plasma and tissues[1].

Toxicity Thresholds: Acute toxicity and lethality are observed at high doses (80 mg/kg)[1].

However, doses ranging from 5 to 20 mg/kg administered via intraperitoneal (IP) injection are

well-tolerated, showing no adverse effects on complete blood counts, hemoglobin, or

hepatic/renal function[1].
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Dosing Rationale: Despite its short half-life, a conservative twice-weekly (BIW) dosing

regimen of 10–15 mg/kg is sufficient to significantly reduce tumor volume and extend median

survival in MMTV-Neu and C3Tag models[1]. The rapid clearance suggests that daily dosing

is pharmacokinetically viable, but BIW dosing minimizes handling stress while maintaining

therapeutic efficacy[1].

Quantitative Data Summary
Summarizing the foundational in vivo parameters ensures easy comparison for protocol

adaptation.

Parameter Recommended Value Causality / Observation

Standard Dose 10 – 15 mg/kg

Optimal balance of anti-tumor

efficacy and zero observable

toxicity[1].

Administration Route Intraperitoneal (IP)

Ensures rapid systemic

absorption; standard for

xenograft/transgenic

models[1].

Dosing Frequency Twice Weekly (BIW)

Sufficient for tumor reduction;

rapid clearance allows up to

daily dosing if needed[1].

Maximum Tolerated Dose ~20 mg/kg
Doses at 80 mg/kg induce

severe acute toxicity[1].

Vehicle Formulation
10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline

Prevents hydrophobic

precipitation in vivo, avoiding

micro-embolisms[3].

Detailed In Vivo Protocol: Formulation and
Administration
The following step-by-step methodology is optimized to prevent phase separation of the highly

hydrophobic Fasnall compound, a common failure point in in vivo studies.
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Phase 1: Vehicle Preparation & Formulation Causality Check: Fasnall cannot be administered

in purely aqueous solutions. Utilizing a co-solvent system ensures a clear solution (≥ 2.5

mg/mL) and predictable bioavailability 3[3].

Stock Solution: Dissolve Fasnall powder in 100% DMSO to create a highly concentrated

stock (e.g., 25.0 mg/mL). Storage: -80°C for up to 6 months[3].

Working Solution Blending: To prepare 1 mL of working solution, add solvents strictly in the

following sequential order to prevent precipitation[3]:

Add 100 μL of the DMSO stock solution (10% final volume).

Add 400 μL of PEG300 (40% final volume) and vortex thoroughly.

Add 50 μL of Tween-80 (5% final volume) and vortex until visually homogenous.

Add 450 μL of sterile Saline (45% final volume) dropwise while gently mixing.

Validation: The final solution must be completely clear. If phase separation occurs, apply

gentle heat and sonication[3]. Prepare freshly and use on the same day.[3]

Phase 2: Animal Administration & Monitoring

Model Preparation: Utilize appropriate murine models, such as FVB/J MMTV-Neu transgenic

mice (for HER2+ breast cancer) or C3Tag mice (for TNBC)[1].

Dosing: Administer 10–15 mg/kg of the formulated Fasnall working solution via IP

injection[1].

Frequency: Perform injections twice weekly (e.g., Monday and Thursday) for a duration of 3

to 8 weeks, depending on the tumor growth kinetics[1][4].

Combination Therapy (Optional): Fasnall synergizes potently with Carboplatin. Because

Fasnall sensitizes tumors to platinum-based agents, researchers can utilize this combination

to reduce the required Carboplatin dose, thereby mitigating platinum-induced toxicity while

maintaining a dramatic early response in tumor volume reduction[1].
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Figure 2: Standardized in vivo workflow for Fasnall administration in murine oncology studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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